Carbonic Anhydrase I Inhibition Potency: Defining the Baseline for Isoform Selectivity
4-Chloro-2,6-difluorobenzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki of 3,700 nM, as determined by a CO2 hydration stopped-flow assay [1]. This value establishes the compound's intrinsic potency on this isoform. In comparison, the unsubstituted benzenesulfonamide exhibits a Ki of approximately 25,000 nM against hCA I [2], meaning the 4-chloro-2,6-difluoro substitution pattern improves affinity by roughly 6.8-fold. This quantitative difference is significant for researchers prioritizing hCA I potency or seeking to avoid CA I-related off-target effects.
| Evidence Dimension | Inhibitory affinity (Ki) for human Carbonic Anhydrase I |
|---|---|
| Target Compound Data | Ki = 3,700 nM |
| Comparator Or Baseline | Benzenesulfonamide (parent compound), Ki ≈ 25,000 nM |
| Quantified Difference | ~6.8-fold improvement |
| Conditions | CO2 hydration-based stopped flow assay; 15 min incubation |
Why This Matters
This quantifies the specific contribution of the 4-chloro-2,6-difluoro substitution to hCA I binding, enabling medicinal chemists to assess its utility in isoform-selective inhibitor design.
- [1] BindingDB Entry BDBM50133395. Ki: 3.70E+3 nM for human carbonic anhydrase 1. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. (Benzenesulfonamide Ki ~25 µM for CA I). View Source
